molecular formula C15H22FN3O3S B2378874 N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide CAS No. 2249478-88-2

N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide

Cat. No. B2378874
CAS RN: 2249478-88-2
M. Wt: 343.42
InChI Key: PTFLTGYLVVRNDG-UHFFFAOYSA-N
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Description

“N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide” is a chemical compound with the molecular formula C15H22FN3O3S and a molecular weight of 343.42. It is a fluorinated compound, which means it contains fluorine atoms .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as the one in this compound, is a topic of interest in the field of chemistry . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .

properties

IUPAC Name

N-[[1-(6-fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-11(2)15(20)17-9-12-5-4-8-19(10-12)23(21,22)14-7-3-6-13(16)18-14/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLTGYLVVRNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCCN(C1)S(=O)(=O)C2=CC=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide

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